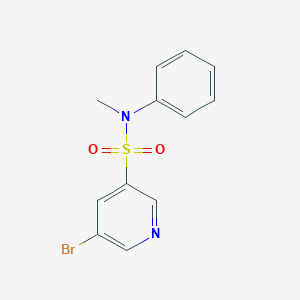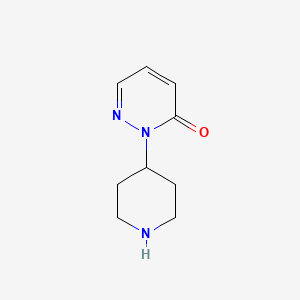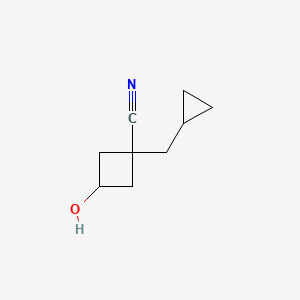
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane under reflux conditions . This method yields the benzoxazole core, which can then be further functionalized to introduce the iodine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may utilize metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoxazole derivatives, while substitution of the iodine atom can produce various substituted benzoxazole compounds .
Applications De Recherche Scientifique
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-arylbenzoxazoles
- 2-styrylbenzoxazoles
Uniqueness
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is unique due to the presence of the iodine atom and the methanesulfonamide group. These functional groups impart distinct chemical properties and potential biological activities that differentiate it from other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C8H8IN3O3S |
|---|---|
Poids moléculaire |
353.14 g/mol |
Nom IUPAC |
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8IN3O3S/c1-16(13,14)12-5-3-2-4(9)7-6(5)8(10)11-15-7/h2-3,12H,1H3,(H2,10,11) |
Clé InChI |
UARSUSFOQYEISI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C2C(=C(C=C1)I)ON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)



![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)




![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)


![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
